3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with a 2,3-dichlorophenyl group at position 4 and ester moieties at positions 3 and 3. The 3-methyl and 5-((tetrahydrofuran-2-yl)methyl) ester groups distinguish it from classical calcium channel blockers (CCBs) like nifedipine and felodipine. Dihydropyridines are renowned for their calcium channel antagonism, but structural variations in ester and aryl substituents significantly influence pharmacokinetics, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO5/c1-11-16(20(25)27-3)18(14-7-4-8-15(22)19(14)23)17(12(2)24-11)21(26)29-10-13-6-5-9-28-13/h4,7-8,13,18,24H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNILGTZIVYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Methyl 5-((tetrahydrofuran-2-yl)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 222988-56-9) is a member of the dihydropyridine class of compounds, which are well-known for their biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 440.32 g/mol. The structural features include:
- A dihydropyridine ring , which is crucial for its biological activity.
- Two chlorine substituents on the phenyl ring, enhancing its pharmacological profile.
- A tetrahydrofuran moiety , which may influence solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H23Cl2NO5 |
| Molecular Weight | 440.32 g/mol |
| CAS Number | 222988-56-9 |
| Solubility | Soluble in organic solvents |
Dihydropyridines primarily act as calcium channel blockers , inhibiting the influx of calcium ions through L-type calcium channels. This action leads to:
- Vasodilation : Reduction in vascular resistance and blood pressure.
- Cardiac effects : Decreased heart rate and myocardial contractility.
The specific compound under discussion has been shown to exhibit enhanced potency in certain biological assays compared to other dihydropyridine derivatives.
Pharmacological Studies
- Antihypertensive Activity : Research indicates that compounds similar to this one display significant antihypertensive effects in animal models. For instance, studies have demonstrated that dihydropyridines can lower blood pressure effectively in hypertensive rats .
- Neuroprotective Effects : There is emerging evidence that dihydropyridines may also have neuroprotective properties. In vitro studies suggest that they can protect neuronal cells from oxidative stress and apoptosis .
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential, showing promising results in scavenging free radicals and reducing oxidative stress markers in various biological systems .
Case Study 1: Antihypertensive Efficacy
A study conducted on hypertensive rat models demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to the blockade of calcium channels leading to vasodilation.
Case Study 2: Neuroprotection
In a neurotoxicity model using primary neuronal cultures exposed to oxidative stress, the compound showed a marked reduction in cell death and preservation of neuronal function. This suggests potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Key Findings :
- Ethyl esters (e.g., Impurity C) are associated with faster hepatic esterase cleavage, reducing plasma half-life compared to methyl esters .
Aryl Substituent Modifications
The 4-(2,3-dichlorophenyl) group is a hallmark of high-affinity CCBs. Comparative analogs with alternative aryl groups include:
Key Findings :
- Halogenated aryl groups (e.g., 2,3-dichlorophenyl) enhance binding to L-type calcium channels due to hydrophobic interactions and electron-withdrawing effects .
- Non-halogenated or bulky substituents (e.g., furan in ) reduce potency by disrupting receptor docking.
Oxidation State of the DHP Ring
The 1,4-dihydropyridine ring is essential for redox-dependent activity. Oxidation to pyridine abolishes calcium channel blocking effects:
Key Finding : The 1,4-dihydropyridine ring is redox-sensitive; oxidation to pyridine eliminates therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this dihydropyridine derivative?
- The compound can be synthesized via multi-step reactions starting with substituted pyridine or dihydropyridine precursors. For example, the use of DBU (1,8-diazabicycloundec-7-ene) as a catalyst in esterification or cyclization steps has been reported for structurally similar dihydropyridines . Key parameters include temperature control (e.g., 25–30°C), solvent selection (e.g., dichloromethane or ethanol), and reaction time (24–48 hours). Intermediate purification via column chromatography is critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H/13C NMR : Assign signals for the dihydropyridine ring protons (e.g., NH at δ ~5.0 ppm) and substituents like the 2,3-dichlorophenyl group (aromatic protons at δ ~7.0–7.5 ppm). The tetrahydrofuran (THF) methylene group may appear as a multiplet near δ 3.5–4.0 ppm .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and NH deformation bands (~3300 cm⁻¹) .
- Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. What initial pharmacological screening methods are recommended for assessing bioactivity?
- Use in vitro assays such as calcium channel blockade (e.g., voltage-gated L-type channels in smooth muscle cells) due to structural similarity to nifedipine-like dihydropyridines. Measure IC50 values via fluorometric intracellular calcium detection . Cytotoxicity can be evaluated using MTT assays on HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How do substitution patterns (e.g., 2,3-dichlorophenyl vs. 4-chlorophenyl) influence biological activity and electronic properties?
- The 2,3-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, potentially enhancing binding affinity to ion channels. Comparative studies of analogs (e.g., 4-chlorophenyl derivatives) show that ortho-substitutions reduce metabolic stability but increase target selectivity . Computational DFT analysis can quantify substituent effects on the dihydropyridine ring’s electron density .
Q. What strategies resolve contradictions in reported pharmacological data for dihydropyridine analogs?
- Contradictions may arise from differences in assay conditions (e.g., cell type, calcium concentration). Meta-analysis of dose-response curves and standardized protocols (e.g., FLIPR assays for calcium flux) are recommended. Cross-validate findings using in silico docking (e.g., AutoDock Vina) to compare binding modes across studies .
Q. How can computational methods predict reactivity or optimize synthesis pathways?
- Quantum mechanical calculations (e.g., Gaussian 16) model transition states to identify rate-limiting steps. For example, the DBU-catalyzed cyclization of intermediates can be optimized by simulating energy barriers for ring closure . Machine learning tools (e.g., Chemprop) predict solvent effects on yield using historical reaction datasets .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Impurities like hydrolyzed esters or oxidized dihydropyridine rings require UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Quantify impurities against EP/USP reference standards .
Q. How does stereochemistry at the 4-position affect pharmacological activity?
- Chiral separation via chiral HPLC (e.g., Chiralpak IA column) can isolate enantiomers. In vitro testing often reveals that the (R)-enantiomer exhibits higher calcium channel affinity due to favorable van der Waals interactions with hydrophobic binding pockets .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Data Reproducibility : Share raw NMR (FID files) and HPLC chromatograms in open-access repositories to facilitate cross-lab validation .
- Advanced Characterization : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
